![molecular formula C9H19NO B1471380 1-[(Diethylamino)methyl]cyclobutan-1-ol CAS No. 1594946-80-1](/img/structure/B1471380.png)
1-[(Diethylamino)methyl]cyclobutan-1-ol
Übersicht
Beschreibung
1-[(Diethylamino)methyl]cyclobutan-1-ol is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Kinetic and Thermodynamic Properties
The study of pentacarbonyl[(3-diethylamino-2,4-dimethyl)cyclobut-2-ene-1-ylidene]chromium complexes, which are closely related to 1-[(Diethylamino)methyl]cyclobutan-1-ol, reveals significant insights into the kinetic and thermodynamic acidities of these compounds. These complexes, by virtue of being cyclobutadiene derivatives, lead to antiaromatic conjugate anions upon deprotonation. The research highlights the effect of antiaromaticity on these properties and emphasizes the substantial influence of phenyl groups on the acidity in both gas-phase and solution-phase environments (Bernasconi et al., 2004).
Synthetic Methods and Applications
The development of new synthetic methods involving cyclobutanones and tertiary cyclobutanols, which are structurally related to this compound, has enabled the preparation of novel chromenes containing a cyclobutane ring. These methods, involving acid-catalyzed intramolecular alkylation, have broadened the scope of cyclobutane derivatives in chemical synthesis and have potential applications in the synthesis of pigment precursors like capsorubin (Bernard et al., 2004).
Polymer Science
In the realm of polymer science, methyl cyclobutene-1-carboxylate (MHCB), a compound structurally similar to this compound, has been successfully polymerized through anionic addition polymerization. This process yields polymers with 1,2-linked cyclobutane rings in the main chain, offering a novel polymer structure with unique properties. The study also explores copolymerization processes and the thermal behavior of these polymers, highlighting their potential in materials science (Kitayama et al., 2004).
Photocatalysis
Research into flavin derivatives for visible light photocatalysis has uncovered their utility in facilitating efficient cyclobutane ring formation via intramolecular [2 + 2] cycloaddition. These findings, applicable to both electron-rich and electron-poor substrates, suggest potential applications of similar compounds, like this compound, in photocatalytic processes, possibly advancing green chemistry practices (Mojr et al., 2015).
Eigenschaften
IUPAC Name |
1-(diethylaminomethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-3-10(4-2)8-9(11)6-5-7-9/h11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXDIHBIZAIRKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1(CCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



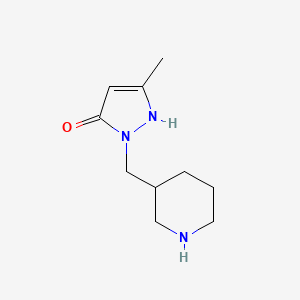
![(4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone](/img/structure/B1471299.png)
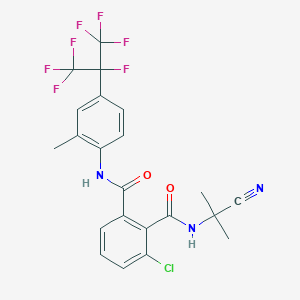
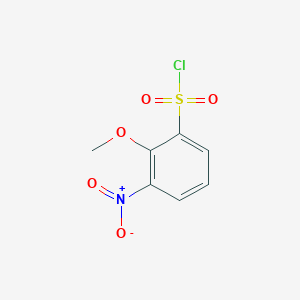
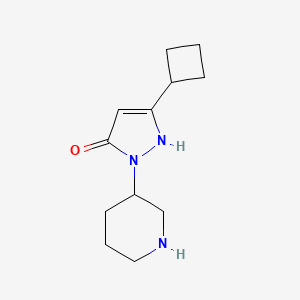
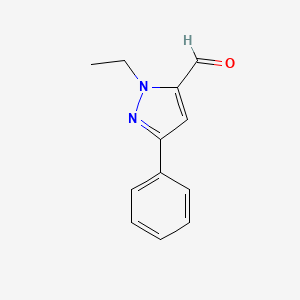
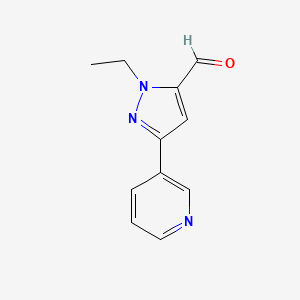
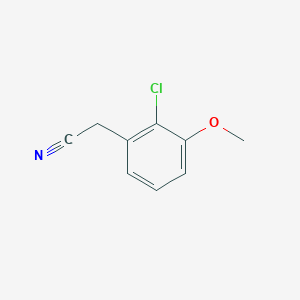
![2,7-Diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B1471310.png)
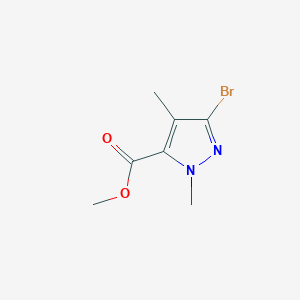

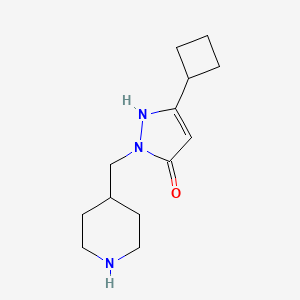
![Methyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1471320.png)
